molecular formula C10H17N3 B13285336 1-Methyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine

1-Methyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine

Cat. No.: B13285336
M. Wt: 179.26 g/mol
InChI Key: ABCCHJSTISTOIE-UHFFFAOYSA-N
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Description

1-Methyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a cyclopropylpropyl substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. The compound’s molecular formula is C₈H₁₄N₃, and its synthesis likely involves palladium-catalyzed coupling or nucleophilic substitution reactions, as seen in related pyrazol-5-amine derivatives .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-methyl-5-(1-propylcyclopropyl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-3-4-10(5-6-10)8-7-9(11)13(2)12-8/h7H,3-6,11H2,1-2H3

InChI Key

ABCCHJSTISTOIE-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC1)C2=NN(C(=C2)N)C

Origin of Product

United States

Preparation Methods

Cyclization of β-Ketonitriles with Hydrazines

The most established method for synthesizing 5-aminopyrazoles, including this compound, involves the condensation of β-ketonitriles with hydrazines. The reaction mechanism proceeds via:

  • Nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon of the β-ketonitrile to form hydrazones.
  • Intramolecular cyclization by attack of the other nitrogen on the nitrile carbon, yielding the 5-aminopyrazole ring system.

This method is efficient, versatile, and amenable to various substituents on the pyrazole ring, including the methyl and 1-propylcyclopropyl groups.

Use of Substituted Hydrazines and Precursors

For the 1-methyl substituent, methylhydrazine or methyl-substituted hydrazines can be employed. The 1-propylcyclopropyl substituent is introduced via β-ketonitrile precursors bearing the 1-propylcyclopropyl moiety. These precursors are synthesized through alkylation or cyclopropanation reactions on suitable ketones or nitriles.

Reaction Conditions

  • Typical cyclization reactions are performed under reflux in ethanol or other polar solvents.
  • Catalysts such as iron or ruthenium complexes may be used for regioselective synthesis and improved yields.
  • Microwave-assisted solvent-free conditions have been reported to enhance reaction rates and yields for pyrazole derivatives.
  • Temperature control is critical, often ranging between 50°C and 100°C depending on the reagents and solvents used.

Industrial and Scale-Up Considerations

  • Continuous flow reactors have been employed in industrial settings to scale up the synthesis while maintaining consistent product quality and yield.
  • Avoidance of toxic solvents like pyridine is preferred; alternative solvents such as methanol or ethanol are favored for greener and safer processes.
  • Use of Lawesson's reagent for cyclization has been reported for related pyrazole derivatives, offering improved purity and yield.

Representative Preparation Procedure (Literature-Based)

Step Description Conditions Notes
1 Synthesis of β-ketonitrile precursor with 1-propylcyclopropyl substituent Alkylation or cyclopropanation of ketone/nitrile Purification by distillation or chromatography
2 Condensation with methylhydrazine Reflux in ethanol, 4-8 hours Formation of hydrazone intermediate
3 Cyclization to pyrazole Heating at 80-100°C, possibly with catalyst Microwave-assisted or conventional heating
4 Amination at 5-position (if required) Use of hydrazine hydrate or amination reagents Purification by recrystallization

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Outcome
Oxidation Potassium permanganate, chromium trioxide Oxidized derivatives of pyrazole
Reduction Lithium aluminum hydride Reduced pyrazole derivatives
Substitution Halogens, nucleophiles Replacement of substituents on pyrazole ring

These reactions enable further functionalization of this compound for diverse applications.

Summary of Key Research Findings

  • The condensation of β-ketonitriles with hydrazines remains the most practical and widely used synthetic route for 5-aminopyrazoles, including this compound.
  • Catalytic methods using iron or ruthenium complexes improve regioselectivity and yield.
  • Microwave-assisted solvent-free cyclization is an emerging technique enhancing efficiency.
  • Industrial synthesis favors continuous flow reactors and environmentally benign solvents.
  • Avoidance of toxic reagents such as pyridine and phosphorous oxychloride is preferred in modern processes.

Physicochemical Data Summary

Property Value
Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
IUPAC Name 2-methyl-5-(1-propylcyclopropyl)pyrazol-3-amine
InChI Key ABCCHJSTISTOIE-UHFFFAOYSA-N

Chemical Reactions Analysis

1-Methyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Cyclopropyl vs. Aromatic Groups: The cyclopropyl group (e.g., in 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine) introduces steric constraints and enhanced lipophilicity compared to aromatic substituents like the 4-methylphenyl group in 1-methyl-3-(p-tolyl)-1H-pyrazol-5-amine .

Biological Activity

1-Methyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine is a member of the pyrazole family, which has garnered attention for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11H19N3C_{11}H_{19}N_3, with a molecular weight of 193.29 g/mol. Its structural characteristics include:

PropertyValue
Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name This compound
Canonical SMILES CCCC1(CC1)C2=NN(C(=C2)N)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity towards these targets can lead to modulation of various biological pathways, potentially resulting in therapeutic effects such as anti-inflammatory or antimicrobial activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

Pyrazole derivatives have also been investigated for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

  • Study on Antimicrobial Efficacy : In a comparative study, several pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
  • Inflammation Model Studies : In animal models of inflammation, compounds similar to this compound demonstrated a marked reduction in paw edema when administered prior to inflammatory stimuli. This suggests that these compounds may serve as effective anti-inflammatory agents .
  • Mechanistic Insights : A detailed mechanistic study revealed that the compound may exert its effects through the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Q & A

Basic Question: What are the recommended synthetic routes for preparing 1-Methyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols. A common approach includes:

Cyclopropane Ring Formation : Reacting 1-propylcyclopropane derivatives with nitriles under controlled conditions to generate cyclopropyl ketones.

Pyrazole Core Assembly : Condensation of hydrazines with β-ketonitriles (e.g., 3-cyclopropyl-3-oxopropanenitrile) to form the pyrazole ring.

Amine Functionalization : Alkylation or reductive amination to introduce the methyl and propylcyclopropyl groups.
Optimization Tips :

  • Use triethylamine as a base and dimethylformamide (DMF) as a solvent to enhance coupling efficiency (e.g., for acid chloride intermediates) .
  • Monitor reaction progress via TLC (hexane:ethyl acetate = 8:2) and purify via column chromatography for high yields (>70%) .

Advanced Question: How can structure-activity relationships (SARs) guide the design of analogs with enhanced antimicrobial activity?

Methodological Answer:
Key SAR insights from structurally similar pyrazoles include:

  • Substituent Effects : Electron-withdrawing groups (e.g., 3,5-dinitrobenzamide ) on the benzamide moiety enhance antibacterial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) .
  • Cyclopropyl Positioning : The 1-propylcyclopropyl group improves lipophilicity, aiding membrane penetration in Gram-negative bacteria like E. coli .
  • Amine Flexibility : Free amine groups at the 5-position allow hydrogen bonding with microbial enzymes (e.g., β-lactamases) .
    Experimental Validation :
  • Synthesize analogs with halogenated benzamides (e.g., 2,4-dichloro) and test against fungal strains like Aspergillus flavus using nystatin as a control .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR (CDCl₃, 400 MHz) to confirm cyclopropyl protons (δ = 0.71–0.92 ppm) and pyrazole NH (δ = 10.51 ppm) .
  • Mass Spectrometry : ESI-MS (m/z ≈ 437.41) verifies molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (e.g., C:57.66%, N:16.01%) .
  • HPLC : Achieve >97% purity using a C18 column (MeOH:H₂O = 70:30) .

Advanced Question: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:
Contradictions often arise from:

  • Strain Variability : Test against standardized strains (e.g., E. coli ATCC 25922 vs. clinical isolates) to ensure reproducibility .
  • Assay Conditions : Control pH (7.4), temperature (37°C), and inoculum size (10⁵ CFU/mL) in broth microdilution assays .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., streptomycin for bacteria, nystatin for fungi) .
    Case Study : Compound 9g showed divergent antifungal activity against Fusarium verticillioides due to variations in spore germination protocols .

Basic Question: What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Antimicrobial :
    • Agar Diffusion : Measure zones of inhibition (mm) against Bacillus subtilis (NCIM 2010) .
    • MIC Determination : Use resazurin-based microtiter assays for rapid, quantitative results .
  • Cytotoxicity : Screen against HEK-293 cells (ATCC CRL-1573) via MTT assay to rule out mammalian cell toxicity (IC₅₀ > 100 µM preferred) .

Advanced Question: How can computational methods predict binding modes of this compound with microbial targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with Staphylococcus aureus DNA gyrase (PDB: 2XCT). Focus on hydrogen bonds with Ser84 and hydrophobic contacts with cyclopropyl .
  • MD Simulations : Run GROMACS for 100 ns to assess stability of the compound-β-lactamase complex (RMSD < 2.0 Å indicates stable binding) .
  • QSAR Models : Train models with MOE descriptors (e.g., logP, polar surface area) to predict MIC values for novel analogs .

Basic Question: How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Storage : Store at -20°C in amber glass vials under argon to prevent oxidation of the cyclopropyl ring .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf life .

Advanced Question: What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

  • Cyclopropane Ring Stability : Avoid strong acids/bases; use Pd/C hydrogenation for selective reduction without ring opening .
  • Purification : Replace column chromatography with recrystallization (ethyl acetate/hexane) for large batches .
  • Process Optimization : Use flow chemistry to control exothermic reactions during pyrazole cyclization .

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